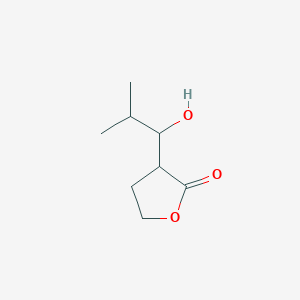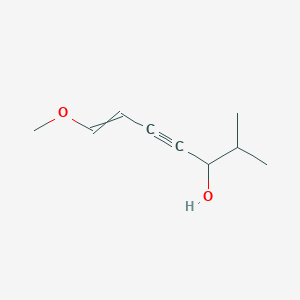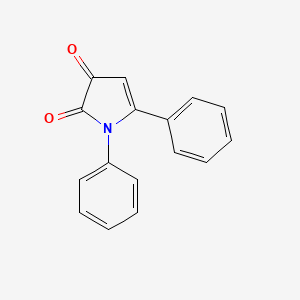
1H-Pyrrole-2,3-dione, 1,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-2,3-dione, 1,5-diphenyl- is a heterocyclic organic compound characterized by a pyrrole ring with two carbonyl groups at positions 2 and 3, and phenyl groups at positions 1 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,3-dione, 1,5-diphenyl- can be synthesized through several methods. One common approach involves the cycloaddition of Huisgen 1,4-dipoles with dimethyl acetylenedicarboxylate and pyridine in chloroform at room temperature . This reaction proceeds regioselectively to afford spirocyclic [4 + 2] cycloadducts as diastereomeric mixtures.
Industrial Production Methods: These include the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole-2,3-dione, 1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrrole-2,3-dione derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
1H-Pyrrole-2,3-dione, 1,5-diphenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer and antiviral activities.
Mecanismo De Acción
The mechanism by which 1H-Pyrrole-2,3-dione, 1,5-diphenyl- exerts its effects involves interactions with various molecular targets and pathways. The compound’s carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparación Con Compuestos Similares
1H-Pyrrole-2,5-dione:
3,4-Dimethyl-1H-pyrrole-2,5-dione: This derivative has methyl groups at positions 3 and 4, altering its chemical properties and reactivity.
Uniqueness: 1H-Pyrrole-2,3-dione, 1,5-diphenyl- is unique due to the presence of phenyl groups at positions 1 and 5, which significantly influence its chemical behavior and potential applications. These phenyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes.
Propiedades
Número CAS |
60227-49-8 |
|---|---|
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
1,5-diphenylpyrrole-2,3-dione |
InChI |
InChI=1S/C16H11NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
GQCWEKOKYPWQJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C(=O)N2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
![1-{2-[3-(2-Phenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B14603380.png)
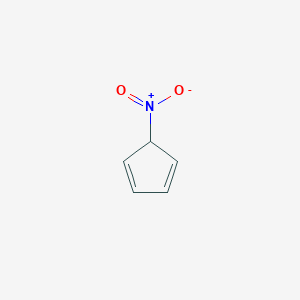
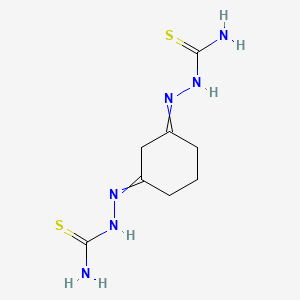
![4-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14603388.png)
![Propanenitrile, 2-methyl-3-[(phenylmethyl)amino]-](/img/structure/B14603411.png)
